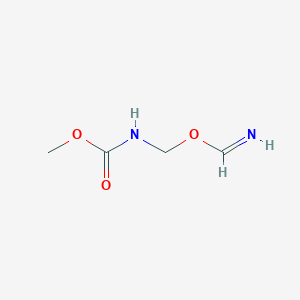

Methyl (iminomethoxymethyl)-carbamate

Descripción general

Descripción

Methyl (iminomethoxymethyl)-carbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a carbamate group attached to a methyl (iminomethoxymethyl) moiety. This compound is of significant interest due to its potential reactivity and utility in synthetic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl (iminomethoxymethyl)-carbamate typically involves the reaction of methyl isocyanate with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:

Methyl isocyanate+Amine→Methyl (iminomethoxymethyl)-carbamate

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: Methyl (iminomethoxymethyl)-carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group into amines or other derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or alkoxide ions can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Methyl (iminomethoxymethyl)-carbamate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is utilized in the production of polymers, coatings, and other industrial materials.

Mecanismo De Acción

The mechanism of action of methyl (iminomethoxymethyl)-carbamate involves its interaction with specific molecular targets The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity

Comparación Con Compuestos Similares

- Ethyl (iminomethoxymethyl)-carbamate

- Propyl (iminomethoxymethyl)-carbamate

- Butyl (iminomethoxymethyl)-carbamate

Comparison: Methyl (iminomethoxymethyl)-carbamate is unique due to its specific methyl group, which influences its reactivity and solubility. Compared to its ethyl, propyl, and butyl counterparts, the methyl derivative may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity. These differences can be attributed to the varying alkyl chain lengths, which affect the compound’s overall behavior in chemical reactions and applications.

Actividad Biológica

Methyl (iminomethoxymethyl)-carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of Carbamate Derivatives

Carbamate derivatives, including this compound, are known for their chemical stability and ability to penetrate biological membranes. They often serve as prodrugs or active pharmacophores in various therapeutic applications, particularly in treating neurodegenerative diseases, cancer, and infectious diseases . The structural properties of carbamates allow them to mimic peptide bonds, enhancing their interaction with biological targets.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Carbamates can act as inhibitors for various enzymes. For instance, some carbamate derivatives inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial in treating conditions like Alzheimer's disease .

- Prodrug Activation : The compound may function as a prodrug that is metabolized into an active form that exerts therapeutic effects. This property can enhance the bioavailability and effectiveness of parent compounds by delaying first-pass metabolism .

- Antitumor Activity : Certain carbamate derivatives have shown enhanced antitumor activity. For example, modifications to the structure of known anticancer agents by incorporating carbamate groups have resulted in compounds that are significantly more potent than their parent molecules .

Case Studies

- Antitumor Activity : A study highlighted that replacing the unsaturated ester chain in fumagillin with a carbamate moiety resulted in a compound that was 50 times more potent against tumor cells . This demonstrates the potential for structural modifications in enhancing drug efficacy.

- Neuroprotective Effects : Research indicates that carbamate derivatives can provide neuroprotective effects by inhibiting cholinesterase enzymes, thereby increasing acetylcholine levels and improving cognitive functions in models of neurodegeneration .

- Insecticidal Properties : Aldicarb, a well-known carbamate insecticide, serves as a case study for the biological activity of carbamates. It acts by inhibiting acetylcholinesterase, leading to toxic effects on pests but also raises concerns about environmental safety due to its high water solubility and potential for groundwater contamination .

Comparative Table of Biological Activities

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential antitumor agent | Enzyme inhibition, prodrug activation |

| Fumagillin derivative | Enhanced antitumor activity | Structural modification leading to increased potency |

| Aldicarb | Insecticide with neurotoxic effects | Acetylcholinesterase inhibition |

Propiedades

Número CAS |

40943-37-1 |

|---|---|

Fórmula molecular |

C4H8N2O3 |

Peso molecular |

132.12 g/mol |

Nombre IUPAC |

methyl (NE)-N-[amino(methoxy)methylidene]carbamate |

InChI |

InChI=1S/C4H8N2O3/c1-8-3(5)6-4(7)9-2/h1-2H3,(H2,5,6,7) |

Clave InChI |

DEZNOFAJXWNMHJ-UHFFFAOYSA-N |

SMILES |

COC(=O)NCOC=N |

SMILES isomérico |

CO/C(=N/C(=O)OC)/N |

SMILES canónico |

COC(=NC(=O)OC)N |

Key on ui other cas no. |

40943-37-1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.